Int-777

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

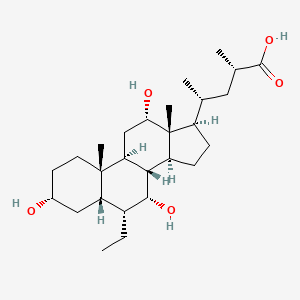

INT-777, also known as S-EMCA, is a potent TGR5 agonist . It is primarily used for research purposes . The activation of TGR5 by INT-777 has been shown to possess anti-oxidative stress and anti-apoptotic effects .

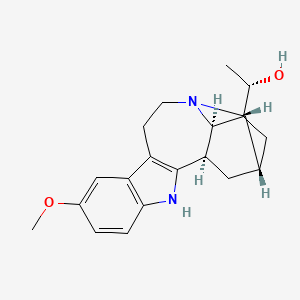

Synthesis Analysis

The synthesis of INT-777 involves the introduction of a C23(S)-methyl group in the side chain of bile acids such as chenodeoxycholic acid (CDCA) and 6-ethylchenodeoxycholic acid (6-ECDCA, INT-747), which affords selectivity for TGR5 .Molecular Structure Analysis

The molecular structure of INT-777 consists of seven transmembrane helices. It is composed primarily of tricalcium and dicalcium silicate, and also includes a radiopacifier, additives, and an aqueous or a non-aqueous vehicle .Chemical Reactions Analysis

INT-777 is known to inhibit TGR5-dependent LPS-induced TNF-α and IL-12 release in mice . It also reduced the expression of genes in the classic bile acid synthesis pathway but induced those in the alternative pathway .Physical And Chemical Properties Analysis

INT-777 is a powder with a molecular weight of 450.65 . Its solubility is ≥ 50 mg/mL in ethanol and ≥ 31 mg/mL in DMSO .Scientific Research Applications

Neuroprotection and Cognitive Function

INT-777 has been shown to have neuroprotective effects, particularly in the context of sepsis-induced cognitive impairment. By activating TGR5, INT-777 can attenuate neuroinflammation through the cAMP/PKA/CREB signaling axis, leading to improved cognitive outcomes .

Cancer Research

The role of TGR5 in cancer is complex, with INT-777 demonstrating both tumor-suppressing and oncogenic functions. It activates various signaling pathways such as AKT, NF-κB, and ERK1/2, which are crucial in regulating cell proliferation, inflammation, and cancer development .

Gastrointestinal Disorders

Research has indicated that INT-777 can modulate the gut microbiota and metabolites, which is significant in the context of gastrointestinal diseases such as acute pancreatitis .

Mechanism of Action

Target of Action

INT-777 is a potent agonist of the TGR5 receptor . TGR5, also known as G-protein-coupled bile acid receptor 1, is a receptor that plays a significant role in various physiological processes, including lipid, glucose, and overall energy metabolism .

Mode of Action

INT-777 interacts with its primary target, the TGR5 receptor, to induce a series of biochemical reactions. It has been shown to increase the production of cyclic AMP (cAMP) in a dependent manner . This interaction results in the activation of the TGR5/cAMP/PKA signaling pathway .

Biochemical Pathways

The activation of the TGR5 receptor by INT-777 leads to increased production of cAMP, which in turn activates the Protein Kinase A (PKA) pathway . This pathway plays a crucial role in various cellular processes, including cell migration . Furthermore, INT-777 has been found to be involved in the NLRP3 inflammasome pathway, which plays an important role in inflammatory diseases .

Result of Action

INT-777 has been shown to have various molecular and cellular effects. For instance, it has been found to promote peripheral nerve regeneration and functional recovery after injury . In primary Schwann cells, INT-777 stimulated myelin gene expression and cell migration . It also attenuates oxidative stress and neuronal apoptosis via the TGR5/cAMP/PKA signaling pathway .

properties

IUPAC Name |

(2S,4R)-4-[(3R,5S,6R,7R,8R,9S,10S,12S,13R,14S,17R)-6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O5/c1-6-17-20-12-16(28)9-10-26(20,4)21-13-22(29)27(5)18(14(2)11-15(3)25(31)32)7-8-19(27)23(21)24(17)30/h14-24,28-30H,6-13H2,1-5H3,(H,31,32)/t14-,15+,16-,17-,18-,19+,20+,21+,22+,23+,24-,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBCMXATLRCCLF-IRRLEISYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CC(C4(C(C3C1O)CCC4C(C)CC(C)C(=O)O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)C[C@H](C)C(=O)O)C)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Int-777 | |

CAS RN |

1199796-29-6 |

Source

|

| Record name | INT 777 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199796296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INT-777 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTD8BCW6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-{3-[4-(Dimethylamino)butoxy]-5-Propoxyphenoxy}-1,3-Dimethyl-2-Oxo-2,3-Dihydro-1h-Benzimidazol-5-Yl)-3,4-Dimethoxybenzenesulfonamide](/img/structure/B608034.png)